3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride
Description
3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, an imidazole ring, and an amine group, making it a versatile molecule for different chemical reactions and applications.
Properties
IUPAC Name |
3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3.ClH/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9;/h3-5H,1-2,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOPQZHBHDNHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC(=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenylamine derivative followed by the introduction of the imidazole ring through a cyclization reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenylamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized phenylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays and imaging studies.
Medicine
In medicine, 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and imidazole ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- [3-chloro-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amine hydrochloride
- [3-fluoro-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amine hydrochloride
- [3-iodo-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amine hydrochloride
Uniqueness
Compared to its analogs, 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride exhibits unique reactivity due to the presence of the bromine atom. This allows for specific interactions and reactions that may not be possible with other halogen-substituted derivatives. Additionally, the compound’s stability and solubility as a hydrochloride salt make it particularly suitable for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
